Toremifene - 89778-29-0

Toremifene

Catalog Number: EVT-1198033
CAS Number: 89778-29-0
Molecular Formula: C26H28ClNO
Molecular Weight: 406 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Toremifene citrate is a nonsteroidal antiestrogen, categorized as a selective estrogen-receptor modulator (SERM). [] It is a synthetic analog of tamoxifen, distinguished by the addition of a single chlorine side chain. [] Toremifene plays a significant role in scientific research, particularly in the fields of cancer biology, pharmacology, and drug development. It serves as a valuable tool for studying estrogen receptor signaling pathways and developing novel therapeutic approaches for hormone-dependent cancers and other conditions. [, , , ]

Source and Classification

Toremifene was first synthesized in 1981 and received commercial approval in 1990. It is commonly marketed as toremifene citrate, which is a salt form that enhances its solubility and bioavailability. The compound is categorized under SERMs, which are compounds that can act as estrogen receptor agonists or antagonists depending on the target tissue.

Synthesis Analysis

Methods and Technical Details

The synthesis of toremifene involves several steps, with various methods reported in the literature:

  1. Initial Reaction: The synthesis begins with the O-alkylation of 4-hydroxybenzophenone using 2-chloroethyl dimethylamine, producing an intermediate compound.
  2. Formation of Key Intermediate: This intermediate undergoes condensation with a complex formed from cinnamaldehyde and lithium aluminum hydride, yielding another intermediate.
  3. Final Steps: The last steps involve treating this intermediate with thionyl chloride to produce toremifene base, which is then converted to its citrate form by reacting with citric acid in a water/ethanol mixture .

Alternative synthetic routes have also been explored, including the McMurry reaction and selective alkylation techniques, which have shown improved yields and stereoselectivity .

Molecular Structure Analysis

Structure and Data

Toremifene has a complex molecular structure characterized by three phenyl groups connected through an ethylene bridge. Its molecular formula is C26_{26}H28_{28}ClNO2_{2}, with a molecular weight of approximately 439.96 g/mol. The compound exists predominantly in a Z configuration, which is crucial for its biological activity.

  • Melting Point: 108-110 °C for the base form; 160-162 °C for the citrate salt.
  • Solubility: Sparingly soluble in methanol and slightly soluble in ethanol; very slightly soluble in water (0.44 mg/mL at 37 °C) .
Chemical Reactions Analysis

Reactions and Technical Details

Toremifene undergoes several chemical reactions during its synthesis:

  1. O-Alkylation: The initial step involves the nucleophilic attack of the phenolic hydroxyl group on the alkyl halide.
  2. Condensation: In the presence of lithium aluminum hydride, a condensation reaction occurs that forms a more complex structure.
  3. Chlorination: The final step involves chlorination with thionyl chloride, which converts the hydroxyl groups into chlorides, facilitating the formation of the final product.

These reactions are notable for their selectivity and efficiency, with recent methods optimizing conditions to enhance yields and minimize by-products .

Mechanism of Action

Process and Data

Toremifene acts primarily through competitive inhibition of estrogen binding to estrogen receptors on breast cancer cells. By blocking estrogen's action, it inhibits cell proliferation and induces apoptosis in estrogen-dependent tumors. This mechanism is crucial for its therapeutic effects against hormone-responsive breast cancer.

Research indicates that toremifene not only blocks estrogen receptors but may also modulate receptor activity differently across various tissues, contributing to its SERM classification .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Toremifene citrate appears as white crystalline solids.
  • Stability: Sensitive to ultraviolet light; stability can be affected by environmental conditions.

Chemical Properties

  • Dissociation Constant (pKa_a): Approximately 8.0.
  • Octanol/Water Partition Coefficient (log P): 3.3, indicating moderate lipophilicity which aids in membrane permeability .
Applications

Scientific Uses

Toremifene is primarily used in oncology as a treatment for breast cancer, particularly in postmenopausal women with estrogen receptor-positive tumors. It has been shown to reduce tumor incidence and delay tumor growth effectively compared to control groups in clinical studies .

Additionally, due to its properties as a SERM, it has potential applications in other areas such as osteoporosis treatment and male hypogonadism management. Research continues into its use for other conditions influenced by estrogen signaling .

Introduction to Toremifene

Discovery and Development of Toremifene

Toremifene (chemically designated as 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-but-1-en-1-yl]phenoxy]-N,N-dimethylethanamine) was developed in the late 1970s by the Farmos Group (Finland) as part of a structured program to optimize the triphenylethylene backbone of tamoxifen. The rationale centered on modifying tamoxifen’s ethyl side chain through chloro-substitution, aiming to reduce genotoxic metabolites while preserving antiestrogenic potency [1] [6]. Early in vitro studies demonstrated that toremifene maintained nanomolar-range binding affinity for the estrogen receptor (approximately 1.4% of estradiol’s affinity in rat models), comparable to tamoxifen (1.6%) [5] [8]. Phase I dose-finding trials established 60 mg daily as the primary therapeutic dose, though higher doses (up to 240 mg) were later explored for advanced disease [2].

Critical preclinical investigations revealed distinct metabolic pathways: Unlike tamoxifen, toremifene’s chlorine moiety impeded the formation of DNA-reactive intermediates, reducing hepatocarcinogenicity in rodent models [3] [8]. This mechanistic distinction underpinned its clinical development, culminating in U.S. Food and Drug Administration approval in 1997 for metastatic breast cancer—the first new antiestrogen since tamoxifen’s introduction in 1978 [5] [11].

Structural Classification as a Selective Estrogen Receptor Modulator (SERM)

Toremifene belongs to the triphenylethylene class of SERMs, characterized by a core structure of three phenyl rings attached to an ethylene backbone. Its molecular formula is C₂₆H₂₈ClNO (molecular weight: 405.97 g/mol), featuring a chlorine atom at the terminal carbon of tamoxifen’s ethyl side chain [3] [5]. This chlorine atom sterically hinders cytochrome P450-mediated activation to electrophilic intermediates, altering metabolic fate compared to tamoxifen [8].

Toremifene exhibits tissue-specific estrogen receptor modulation:

  • Antiestrogenic activity: Dominant in breast tissue, competitively blocking estradiol binding and suppressing tumor proliferation.
  • Estrogenic activity: Partial agonism in bone (preserving mineral density), liver (modulating lipids), and endometrium [5] [8].

Table 1: Estrogen Receptor Binding Affinity of Toremifene and Metabolites

CompoundRelative ERα Affinity (% vs. Estradiol)Primary Activity
Toremifene1.4% (rat ER)Mixed agonist-antagonist
4-Hydroxytoremifene64–158%Potent antagonist
N-Desmethyltoremifene3–5%Weak antagonist

Metabolically, hepatic CYP3A4 oxidation generates active derivatives:

  • 4-Hydroxytoremifene: High-affinity antiestrogen (64–158% of estradiol’s ER binding)
  • N-Desmethyltoremifene: Longer half-life (4–21 days) but reduced potency [5] [1] [8].

Table 2: Key Metabolic Pathways of Toremifene

EnzymeMetabolitePharmacological Impact
CYP3A44-HydroxytoremifenePrimary active metabolite; high ER affinity
CYP3A4N-DesmethyltoremifeneContributes to extended half-life
UGTsGlucuronide conjugatesFacilitates fecal excretion (70%)

Historical Context in Breast Cancer Therapeutics

Toremifene entered clinical practice during a period of critical reevaluation of long-term tamoxifen safety. Nine randomized phase III trials (total n > 5,500 patients) between 1993–2012 established its non-inferiority to tamoxifen in both metastatic and adjuvant settings [1] [2] [7]:

  • Metastatic disease: The Nordic Trial (n=648) demonstrated equivalent objective response rates (toremifene 60 mg: 50%; tamoxifen 20 mg: 44%; p=NS) and progression-free survival [2]. Subsequent studies by Gershanovich et al. (n=463) suggested dose-dependent efficacy, with 240 mg toremifene yielding superior response rates (28.7%) versus 60 mg (20.4%) or tamoxifen 40 mg (20.8%) [2] [8].
  • Early-stage disease: The International Breast Cancer Study Group Trials 12-93/14-93 (n=1,035) reported 5-year disease-free survival of 72% for toremifene (60 mg) versus 69% for tamoxifen, confirming therapeutic parity [7] [9].

Notably, the drug’s development paralleled emerging insights into SERM pharmacology. While cross-resistance with tamoxifen was observed in tamoxifen-refractory tumors [8], toremifene showed unique activity in aromatase inhibitor-resistant metastatic disease. Yamamoto et al. reported a clinical benefit rate of 41.3% with high-dose toremifene (120 mg) versus 26.7% for exemestane [2].

Toremifene’s legacy includes expanding SERM treatment paradigms beyond tamoxifen and providing a template for developing tissue-targeted antiestrogens like ospemifene (a toremifene metabolite) [3] [6]. Over 500,000 patient-years of clinical use have solidified its role in international breast cancer guidelines [1] [4].

Properties

CAS Number

89778-29-0

Product Name

Toremifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406 g/mol

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-

InChI Key

XFCLJVABOIYOMF-QPLCGJKRSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

4.09e-04 g/L

Synonyms

Citrate, Toremifene
Fareston
FC 1157a
FC-1157a
FC1157a
Toremifene
Toremifene Citrate
Toremifene Citrate (1:1)
Toremifene, (E)-Isome

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.